TETG-Tos is a synthetic compound prepared from reactions between precursor molecules [].
TETG-Tos is primarily used as a research tool in various scientific fields due to its specific properties [, ]. For instance, it can be used as a:
The structure consists of two main parts:
This combination of hydrophilic and hydrophobic regions allows TETG-Tos to interact with both water and non-polar molecules [].
The mechanism of action of TETG-Tos depends on the specific application in a research context. Here are two potential mechanisms:
Attaching TETG-Tos to a protein can create steric hindrance (bulky group blocking interaction sites) or alter protein folding, affecting how proteins interact with each other [].
The hydrophilic PEG chain can surround a hydrophobic molecule, creating a micelle-like structure that increases its water solubility [].
-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, also known as tetraethylene glycol bis(tosylate) or TEG bis-tosylate, is a chemical compound belonging to the class of organic sulfates. It is a white, odorless solid that is soluble in water and various organic solvents.
TEG bis-tosylate has various potential applications in scientific research, including:
Irritant